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2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.36 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogens, electrophiles, and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Methylpropyl)benzimidazole: Similar structure but without the benzyl group.
2-Benzylbenzimidazole: Similar structure but without the 2-methylpropyl group.
Uniqueness
2-BENZYL-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-benzyl-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMJPQCTYVQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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